Cas no 2910-81-8 (2-Propen-1-one,1-phenyl-3-(2-thienyl)-)
2910-81-8 structure
Product Name:2-Propen-1-one,1-phenyl-3-(2-thienyl)-
CAS-nummer:2910-81-8
MF:C13H10OS
MW:214.282902240753
MDL:MFCD00126472
CID:263570
PubChem ID:5376088
Update Time:2025-04-19
2-Propen-1-one,1-phenyl-3-(2-thienyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propen-1-one,1-phenyl-3-(2-thienyl)-
- (E)-1-PHENYL-3-(2-THIENYL)-2-PROPEN-1-ONE
- RARECHEM AM UC 0309
- SR-01000580404
- Z46028343
- BDBM50145511
- (2E)-1-PHENYL-3-(THIOPHEN-2-YL)PROP-2-EN-1-ONE
- (E)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one
- 5M-948
- AKOS001204579
- SR-01000580404-1
- VLDDOTFTMZJIEM-CMDGGOBGSA-N
- NSC110936
- (E)-1-Phenyl-3-thiophen-2-yl-propenone
- 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one
- 39511-11-0
- MLS002704251
- (2E)-1-Phenyl-3-(2-thienyl)-2-propen-1-one #
- A898334
- 2-Propen-1-one, 1-phenyl-3-(2-thienyl)-
- NSC-110936
- 1-phenyl-3-(2-thienyl)prop-2-en-1-one
- (E)-1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-one
- MFCD00126472
- 2910-81-8
- CHEMBL315053
-
- MDL: MFCD00126472
- Inchi: 1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H/b9-8+
- InChI-sleutel: VLDDOTFTMZJIEM-CMDGGOBGSA-N
- LACHT: S1C=CC=C1/C=C/C(C1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 214.04500
- Monoisotopische massa: 214.045
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 241
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 45.3A^2
- XLogP3: 3.4
Experimentele eigenschappen
- Dichtheid: 1.195
- Kookpunt: 355.2°Cat760mmHg
- Vlampunt: 168.6°C
- Brekindex: 1.651
- PSA: 45.31000
- LogboekP: 3.64420
2-Propen-1-one,1-phenyl-3-(2-thienyl)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| abcr | AB239019-1 g |
1-Phenyl-3-(2-thienyl)prop-2-en-1-one |
2910-81-8 | 1g |
€339.20 | 2023-04-27 | ||
| abcr | AB239019-5 g |
1-Phenyl-3-(2-thienyl)prop-2-en-1-one |
2910-81-8 | 5g |
€658.70 | 2023-04-27 | ||
| abcr | AB239019-10 g |
1-Phenyl-3-(2-thienyl)prop-2-en-1-one |
2910-81-8 | 10g |
€786.50 | 2023-04-27 | ||
| abcr | AB239019-25 g |
1-Phenyl-3-(2-thienyl)prop-2-en-1-one |
2910-81-8 | 25g |
€1169.90 | 2023-04-27 | ||
| abcr | AB239019-1g |
1-Phenyl-3-(2-thienyl)prop-2-en-1-one; . |
2910-81-8 | 1g |
€339.20 | 2025-03-19 | ||
| abcr | AB239019-5g |
1-Phenyl-3-(2-thienyl)prop-2-en-1-one; . |
2910-81-8 | 5g |
€658.70 | 2025-03-19 | ||
| abcr | AB239019-10g |
1-Phenyl-3-(2-thienyl)prop-2-en-1-one; . |
2910-81-8 | 10g |
€786.50 | 2025-03-19 | ||
| abcr | AB239019-25g |
1-Phenyl-3-(2-thienyl)prop-2-en-1-one; . |
2910-81-8 | 25g |
€1169.90 | 2025-03-19 | ||
| Ambeed | A312316-1g |
1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-one |
2910-81-8 | 97% | 1g |
$611.0 | 2024-04-20 |
2-Propen-1-one,1-phenyl-3-(2-thienyl)- Gerelateerde literatuur
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
2910-81-8 (2-Propen-1-one,1-phenyl-3-(2-thienyl)-) Gerelateerde producten
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- 89144-95-6(2-Propen-1-one, 1-phenyl-3-(thienyl)-)
- 136673-26-2(2-Propen-1-one, 3,3'-(1,4-phenylene)bis[1-(2-thienyl)-, (2E,2'E)-)
- 6028-89-3(1-(4-methylphenyl)-3-(2-thienyl)prop-2-en-1-one)
- 39511-11-0(2-Propen-1-one, 1-phenyl-3-(2-thienyl)-, (E)-)
- 6028-90-6(2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-thienyl)-)
- 60689-11-4(2-Propen-1-one, 1-(4-ethenylphenyl)-3-(2-thienyl)-)
- 5356-44-5(Valine,N-[N-[N-[N-(N-carboxy-L-a-glutamyl)-L-a-glutamyl]-L-a-glutamyl]-L-a-glutamyl]-, N-benzyl diethyl dimethyl p-nitrobenzylester (7CI,8CI))
- 224638-42-0((2E)-1-(4-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one)
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